N-Methyl-3-piperidyl benzilate

Muscarinic Receptor Pharmacology Receptor Binding Kinetics PET Tracer Development

Procure N-Methyl-3-piperidyl benzilate (JB-336/3NMPB) for research requiring a titratable, short-acting CNS muscarinic antagonist. Unlike higher affinity analogs (QNB, 4NMPB), its rapid receptor binding kinetics enable precise PET imaging quantification and are optimal for time-dependent cholinergic studies in vivo [local evidence]. This scaffold also supports colon-selective antispasmodic drug discovery [local evidence]. Not intended for human or veterinary use; a DEA Schedule I controlled substance, permits are required for procurement.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
CAS No. 3321-80-0
Cat. No. B1203225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-piperidyl benzilate
CAS3321-80-0
Synonyms(11C)(+)3-MPB
(11C)(-)3-MPB
JB 336
JB-336
N-methyl-3-piperidyl benzilate
N-methyl-3-piperidyl benzilate hydrochloride
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H23NO3/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18,23H,8,13-15H2,1H3
InChIKeyZBEILXWHVSVDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-piperidyl Benzilate (CAS 3321-80-0) | Muscarinic Antagonist with Differentiated CNS Activity Profile


N-Methyl-3-piperidyl benzilate (JB-336, 3NMPB) is a centrally-acting anticholinergic agent belonging to the piperidyl benzilate class, structurally and pharmacologically related to the incapacitating agent 3-quinuclidinyl benzilate (QNB) [1]. It is a relatively low-affinity muscarinic acetylcholine receptor (mAChR) antagonist, a property that underpins its specific utility in research applications where rapid receptor equilibrium is required [2]. Unlike its high-affinity analogs, this compound demonstrates a distinct kinetic and functional profile, including a shorter duration of action and a predominant effect on the central nervous system over peripheral systems, making it a critical tool in specific neuropharmacological studies [1].

N-Methyl-3-piperidyl Benzilate (CAS 3321-80-0) Differentiation vs. Generic Substitution


The piperidyl benzilate class encompasses a range of antimuscarinic agents with vastly different pharmacological profiles, precluding simple interchangeability. Key structural variations—such as the position of the ester moiety on the piperidine ring (3- vs. 4-substitution) or the nature of the cyclic amine (piperidine vs. quinuclidine)—profoundly alter receptor binding kinetics, CNS penetration, and duration of action [1]. For instance, the 3-piperidyl isomer (3NMPB) exhibits lower mAChR affinity and a shorter duration of action compared to both the 4-piperidyl isomer (4NMPB) and the quinuclidinyl analog (3-QNB) [2]. These differences are not merely academic; they dictate the compound's suitability for specific experimental designs, such as PET imaging where rapid washout is essential, and preclude its direct substitution with more potent or longer-acting congeners [1].

N-Methyl-3-piperidyl Benzilate (CAS 3321-80-0) Quantitative Differentiation Evidence


Comparative Binding Affinity to Muscarinic Receptors: 3NMPB vs. 4NMPB and QNB

The binding affinity of N-methyl-3-piperidyl benzilate (3NMPB) to muscarinic cholinergic receptors in rat brain homogenates is demonstrably lower than that of its structural analogs, N-methyl-4-piperidyl benzilate (4NMPB) and 3-quinuclidinyl benzilate (QNB) [1]. This lower affinity is a critical differentiating characteristic, directly influencing its utility as a radioligand.

Muscarinic Receptor Pharmacology Receptor Binding Kinetics PET Tracer Development

In Vitro Functional Activity: Blockade of Stimulated Cerebral Respiration vs. QNB and 4NMPB

In a direct comparative study, N-methyl-3-piperidyl benzilate (JB-336/3), N-methyl-4-piperidyl benzilate (JB-336/4), and 3-quinuclidinyl benzilate (HNB-3) all demonstrated the ability to block stimulated respiration in rat cerebral cortex and medulla oblongata in vitro [1]. The study established that at a concentration of 5 × 10⁻⁴ M, the three cholinolytic drugs were functionally equivalent in this specific assay, without affecting unstimulated tissue respiration [1].

Neuropharmacology Cerebral Metabolism Cholinergic Antagonism

Duration of Action and CNS Selectivity Profile vs. 3-Quinuclidinyl Benzilate (QNB)

N-methyl-3-piperidyl benzilate is characterized as being less potent and shorter acting than 3-quinuclidinyl benzilate (3-QNB), a key differentiator in its pharmacological profile [1]. Despite this, it shares with 3-QNB a predominance of central nervous system (CNS) effects over peripheral effects, a critical property for a centrally-acting agent [1].

Behavioral Pharmacology CNS Drug Development Anticholinergic Agents

Anti-Spasmodic Selectivity for Colonic Disorders via Methonium Salt Derivative

The quaternary methonium salt of N-methyl-3-piperidyl benzilate, specifically N-methyl-3-piperidyl benzilate methyl bromide, exhibits a unique, highly selective antispasmodic action in the lower gastrointestinal tract, particularly the colon [1]. This derivative was the first spasmolytic product approved by the FDA for its selective action on colonic disorders, distinguishing it from non-selective antispasmodics [1].

Gastrointestinal Pharmacology Antispasmodic Agents Drug Targeting

Validated Research and Industrial Applications for N-Methyl-3-piperidyl Benzilate (CAS 3321-80-0)


PET Tracer Development for Mapping CNS Muscarinic Receptors

The relatively low receptor affinity of N-methyl-3-piperidyl benzilate, as established by head-to-head comparison with 4NMPB and QNB [1], makes it a superior candidate for radiolabeling as a positron emission tomography (PET) tracer. Its rapid binding kinetics allow for faster equilibrium and washout, enabling more accurate quantification of muscarinic receptor density and distribution in the living brain, an application where high-affinity tracers can be limited by prolonged retention times [1].

Investigative Tool for Reversible Central Muscarinic Blockade

Based on evidence that N-methyl-3-piperidyl benzilate is less potent and shorter acting than QNB, while retaining predominant CNS activity [2], this compound is ideally suited for in vivo neuropharmacological studies requiring a titratable and reversible blockade of central muscarinic receptors. This profile is advantageous over longer-acting, more potent alternatives when studying time-dependent cholinergic processes or when minimizing the duration of anticholinergic side effects in animal models.

In Vitro Model Compound for Studying Structure-Activity Relationships of Anticholinergics

The direct functional comparison showing that N-methyl-3-piperidyl benzilate (JB-336/3) is equipotent to its 4-substituted isomer and QNB in blocking stimulated cerebral respiration at a specific concentration [3] establishes it as a critical reference compound for structure-activity relationship (SAR) studies. Its distinct receptor binding profile, combined with comparable functional efficacy in this assay, makes it a valuable tool for dissecting the molecular determinants of muscarinic antagonism and CNS penetration.

Reference Scaffold for Targeted Antispasmodic Drug Discovery

The successful development of a colon-selective antispasmodic from the N-methyl-3-piperidyl benzilate methonium salt derivative [4] validates the parent compound as a viable and promising chemical scaffold for targeted drug discovery programs. This evidence supports its procurement for medicinal chemistry efforts aimed at designing new, peripherally-selective or organ-specific anticholinergic therapeutics with improved safety and efficacy profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-3-piperidyl benzilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.